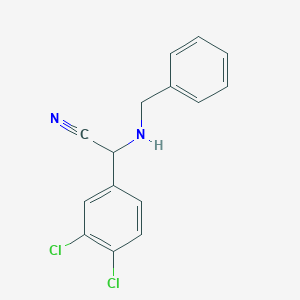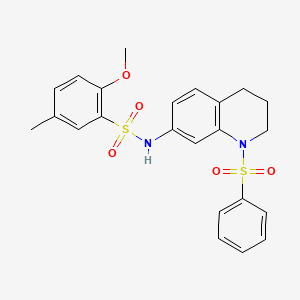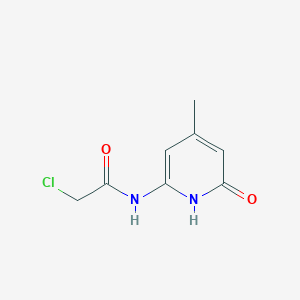
(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule featuring a piperazine ring, a thiazole ring, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling.
-
Preparation of 3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole
Starting Materials: 4-methyl-2-(m-tolyl)thiazole and hydrazine hydrate.
Reaction Conditions: The thiazole derivative is reacted with hydrazine hydrate under reflux conditions to form the pyrazole ring.
-
Preparation of 4-(3-chlorophenyl)piperazine
Starting Materials: 3-chloroaniline and piperazine.
Reaction Conditions: The aniline derivative is reacted with piperazine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
-
Coupling Reaction
Starting Materials: 3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazole and 4-(3-chlorophenyl)piperazine.
Reaction Conditions: The two intermediates are coupled using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent, such as dichloromethane, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(3-chlorophenyl)piperazin-1-yl)(3-(4-methyl-2-(m-tolyl)thiazol-5-yl)-1H-pyrazol-5-yl)methanone: can be compared with other compounds containing piperazine, thiazole, and pyrazole rings, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
1298061-64-9 |
|---|---|
Molekularformel |
C25H24ClN5OS |
Molekulargewicht |
478.01 |
IUPAC-Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazol-3-yl]methanone |
InChI |
InChI=1S/C25H24ClN5OS/c1-16-5-3-6-18(13-16)24-27-17(2)23(33-24)21-15-22(29-28-21)25(32)31-11-9-30(10-12-31)20-8-4-7-19(26)14-20/h3-8,13-15H,9-12H2,1-2H3,(H,28,29) |
InChI-Schlüssel |
CLBWEQLVRJATAL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)C3=CC(=NN3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2811207.png)
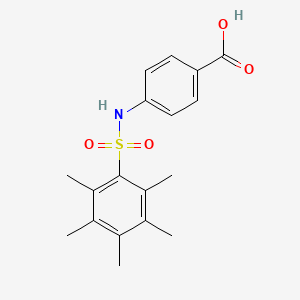
![Diethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2811210.png)
![Methyl 3-(3-fluorophenyl)-3-({2-[4-(4-fluorophenyl)piperazino]acetyl}amino)propanoate](/img/structure/B2811213.png)
![Dipentadecyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B2811214.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2811215.png)
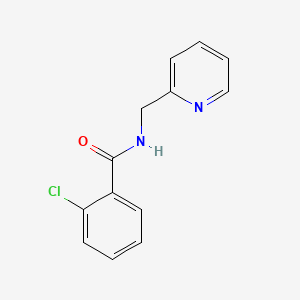
![5-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2811219.png)
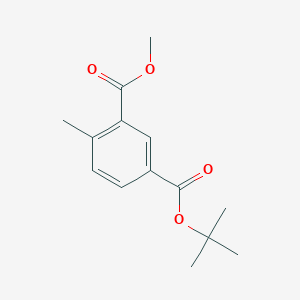
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2811223.png)
![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811224.png)
